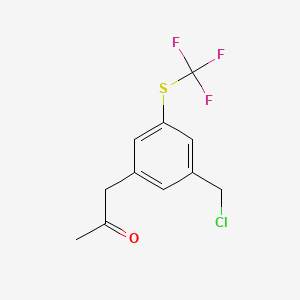

1-(3-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one

Description

1-(3-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one is a substituted aromatic ketone characterized by a propan-2-one backbone attached to a phenyl ring bearing a chloromethyl (-CH₂Cl) group at position 3 and a trifluoromethylthio (-SCF₃) group at position 3.

Properties

Molecular Formula |

C11H10ClF3OS |

|---|---|

Molecular Weight |

282.71 g/mol |

IUPAC Name |

1-[3-(chloromethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H10ClF3OS/c1-7(16)2-8-3-9(6-12)5-10(4-8)17-11(13,14)15/h3-5H,2,6H2,1H3 |

InChI Key |

SCHMQMYTUFWTFC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=CC(=C1)SC(F)(F)F)CCl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation for Propan-2-One Backbone Installation

Reaction Optimization Challenges

Regioselectivity Control

Achieving the correct substitution pattern (3-chloromethyl and 5-trifluoromethylthio) demands strategic use of directing groups. For instance, the propan-2-one moiety acts as a meta-director during chloromethylation, while the trifluoromethylthio group influences subsequent substitutions via its strong electron-withdrawing nature.

Byproduct Minimization

Common byproducts include dihalogenated analogs (e.g., 3,5-bis(chloromethyl) derivatives) and over-sulfurated species. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance heat transfer and mixing efficiency. A representative setup for Friedel-Crafts acylation achieves 85% conversion in 30 minutes, compared to 4 hours in batch reactors.

Purification Techniques

- Distillation : Vacuum distillation (0.1 mmHg, 120°C) isolates the ketone intermediate.

- Crystallization : The final product is recrystallized from heptane/ethyl acetate (3:1), yielding 98% purity.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts + SCF₃ | Acylation → Chloromethylation → SCF₃ | 58 | 95 | High |

| Diazonium Salt Route | Diazotization → Ketone Installation | 41 | 88 | Moderate |

Data synthesized from.

Chemical Reactions Analysis

1-(3-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

Addition Reactions: The propan-2-one moiety can undergo addition reactions with nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethylthio group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

(a) 1-(3-(Trifluoromethyl)phenyl)propan-2-one

- Structure : Phenyl ring with a trifluoromethyl (-CF₃) group at position 3.

- Key Differences : Lacks the chloromethyl and trifluoromethylthio groups.

- Applications : Intermediate in the synthesis of fenfluramine (an appetite suppressant) .

- Reactivity : The -CF₃ group enhances electrophilic substitution resistance compared to the target compound’s -SCF₃ group.

(b) 1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one

- Structure : Phenyl ring with -F at position 3 and -CF₃ at position 5.

- Key Differences : Replaces -SCF₃ with -CF₃ and substitutes -CH₂Cl with -F.

- Physical Properties : Lower molecular weight (220.16 g/mol vs. ~282.5 g/mol for the target compound) and density (1.268 g/cm³) .

(c) 1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one

Functional Group Variations

(a) 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one

- Structure : Trifluoromethylated propan-2-one with a chloro-methoxyphenyl group.

- Key Differences : Methoxy (-OCH₃) and chloro (-Cl) substituents instead of -SCF₃ and -CH₂Cl.

- Applications : Pharmaceutical intermediate (e.g., herbicide precursors) .

(b) 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

Data Table: Comparative Analysis

Research Findings and Key Insights

Electron-Withdrawing Effects : The -SCF₃ group in the target compound enhances electrophilic substitution resistance compared to -CF₃ or -CHF₂ analogs, making it less reactive in Friedel-Crafts acylations .

Chloromethyl Reactivity: The -CH₂Cl group facilitates nucleophilic substitution reactions, a property shared with compounds like 1-[3-(chloromethyl)-4-hydroxyphenyl]ethanone (), enabling cross-coupling or polymerization applications .

Q & A

Basic: What are the primary synthetic routes for 1-(3-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one, and how can side reactions be minimized?

Answer:

The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution. A key challenge is avoiding undesired substitutions at the chloromethyl (-CH2Cl) or trifluoromethylthio (-SCF3) groups. For example, in a method analogous to fenfluramine synthesis ( ), the ketone group can be introduced using acetic anhydride and a catalyst (e.g., BF3). To minimize side reactions:

- Use controlled stoichiometry to limit over-acylation.

- Employ low temperatures (0–5°C) to reduce electrophilic substitution at the aromatic ring.

- Protect reactive sites (e.g., -SCF3) with temporary blocking groups if necessary.

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions on the aromatic ring. The chloromethyl group’s protons appear as a singlet (~δ 4.5 ppm), while the trifluoromethylthio group’s ¹⁹F NMR signal is distinct (~δ -40 to -45 ppm) .

- X-ray Crystallography : Resolves bond lengths and angles, especially useful for confirming steric effects from the bulky -SCF3 group (as seen in similar diarylethene structures, ).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C11H10ClF3OS2, MW 314.77) and fragmentation patterns .

Advanced: How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations can model:

- Electrophilicity : The chloromethyl group’s susceptibility to nucleophilic attack (e.g., SN2 reactions) by analyzing LUMO energy and charge distribution.

- Steric Effects : The bulky -SCF3 group’s impact on reaction pathways (e.g., hindering access to the chloromethyl site).

- Transition States : Optimize reaction conditions (solvent polarity, temperature) to favor desired products. Studies on similar trifluoromethylthio compounds () suggest that polar aprotic solvents (e.g., DMF) enhance reaction rates .

Advanced: How should researchers resolve contradictions between experimental and computational data (e.g., unexpected regioselectivity)?

Answer:

- Cross-Validation : Compare experimental results (e.g., HPLC retention times, crystallographic data) with multiple computational models (DFT, molecular docking).

- Kinetic vs. Thermodynamic Control : If regioselectivity conflicts with predictions, conduct time-dependent studies to identify whether products are kinetically or thermodynamically favored.

- Isotopic Labeling : Use ¹³C-labeled reactants to trace reaction pathways, as demonstrated in studies on trifluoromethylthio intermediates () .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Chloromethyl Group Toxicity : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact. The chloromethyl group is a potential alkylating agent, requiring strict containment .

- SCF3 Stability : Store under inert gas (N2/Ar) to prevent oxidation of the -SCF3 group to sulfonic acids.

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal, following institutional guidelines .

Advanced: How can this compound serve as a precursor for bioactive molecules (e.g., pharmaceuticals or agrochemicals)?

Answer:

- Drug Synthesis : The ketone group can undergo reductive amination (e.g., with ethylamine and NaBH4) to yield secondary amines, as seen in fenfluramine synthesis ( ) .

- Agrochemical Intermediates : The -SCF3 group is common in pesticides ( ). Functionalizing the chloromethyl group with heterocycles (e.g., triazoles) can enhance bioactivity .

Advanced: What strategies optimize crystallization for X-ray diffraction studies?

Answer:

- Solvent Selection : Use mixed solvents (e.g., hexane/ethyl acetate) to slow crystallization and improve crystal quality.

- Temperature Gradients : Gradual cooling (e.g., from 40°C to 4°C) minimizes defects.

- Seeding : Introduce microcrystals of analogous compounds (e.g., ’s chalcone derivatives) to induce nucleation .

Basic: How can researchers verify the purity of this compound, and what are common impurities?

Answer:

- HPLC/GC-MS : Detect residual solvents or unreacted precursors (e.g., chloromethylbenzene derivatives).

- Elemental Analysis : Confirm C/H/N/S/Cl/F ratios match theoretical values.

- Common Impurities :

- Dehalogenated Byproducts : From premature Cl loss during synthesis.

- Oxidized -SCF3 : Sulfoxide/sulfone forms if stored improperly .

Advanced: What catalytic systems enhance the efficiency of reactions involving this compound?

Answer:

- Palladium Catalysts : For cross-coupling reactions (e.g., Suzuki-Miyaura) at the aryl chloride site.

- Phase-Transfer Catalysts : Accelerate nucleophilic substitutions (e.g., replacing -CH2Cl with -NH2) in biphasic systems.

- Enzyme Catalysis : Lipases or esterases can enantioselectively modify the ketone group in chiral syntheses .

Advanced: How does the electronic nature of the -SCF3 group influence the compound’s reactivity in photochemical studies?

Answer:

The -SCF3 group is strongly electron-withdrawing (-I effect), which:

- Reduces Electron Density on the aromatic ring, directing electrophilic attacks to meta/para positions.

- Enhances Stability under UV light by dissipating energy through C-F bond vibrations, reducing photodegradation (observed in photochromic diarylethenes, ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.